
An In-depth Technical Guide to 2-
(Carboxymethylthio)-4,6-dimethylpyrimidine

Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-(Carboxymethylthio)-4,6-

dimethylpyrimidine monohydrate

Cat. No.: B1584074 Get Quote

This guide provides a comprehensive technical overview of 2-(Carboxymethylthio)-4,6-
dimethylpyrimidine monohydrate, a heterocyclic compound with potential applications in

various scientific fields. Drawing from established synthetic methodologies and the known

biological activities of related pyrimidine derivatives, this document offers researchers,

scientists, and drug development professionals a detailed exploration of its synthesis,

physicochemical properties, and prospective areas of investigation.

Introduction: The Pyrimidine Scaffold and its
Significance
Pyrimidine and its derivatives are fundamental building blocks in medicinal chemistry and

chemical biology.[1][2] This nitrogen-containing heterocyclic ring is a core component of

nucleobases in DNA and RNA, highlighting its intrinsic biological relevance. The diverse

physiological activities exhibited by pyrimidine-based compounds have led to their widespread

use in medicine as antimicrobial, antiviral, and anticancer agents.[2] The introduction of a

thioether linkage and a carboxylic acid moiety to the 4,6-dimethylpyrimidine scaffold, as seen in

2-(Carboxymethylthio)-4,6-dimethylpyrimidine, offers a unique combination of functional groups

that can modulate its chemical and biological properties. This guide will delve into the synthesis

and potential utility of this specific derivative.
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Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is paramount for its

application in research and development. Below is a summary of the known and predicted

properties of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and its monohydrate form.

Property Value Source

IUPAC Name
2-((4,6-dimethylpyrimidin-2-

yl)thio)acetic acid monohydrate
Inferred from structure

Synonyms

2-(Carboxymethylthio)-4,6-

dimethylpyrimidine

monohydrate, ((4,6-

Dimethylpyrimidin-2-

yl)thio)acetic acid monohydrate

Commercial Suppliers

CAS Number
55749-30-9 (for the anhydrous

form)
Commercial Suppliers

Molecular Formula C₈H₁₀N₂O₂S · H₂O Commercial Suppliers

Molecular Weight
214.24 g/mol (anhydrous),

232.25 g/mol (monohydrate)
Calculated

Predicted pKa 2.92 ± 0.10 [3]

Predicted Boiling Point 389.9 ± 44.0 °C [3]

Predicted Density 1.45 ± 0.1 g/cm³ [3]

Synthesis of 2-(Carboxymethylthio)-4,6-
dimethylpyrimidine Monohydrate
The synthesis of the target compound is a two-step process, commencing with the formation of

the pyrimidine thiol backbone, followed by S-alkylation to introduce the carboxymethylthio

group.
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Step 1: Synthesis of the Precursor, 4,6-
Dimethylpyrimidine-2-thiol
The foundational precursor for the target molecule is 4,6-dimethylpyrimidine-2-thiol. This is

synthesized via a well-established cyclocondensation reaction between acetylacetone and

thiourea.[1] This reaction is a classic example of pyrimidine ring formation.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve thiourea in ethanol.

Acidification: To this solution, add concentrated hydrochloric acid.

Addition of Acetylacetone: Slowly add acetylacetone to the acidified solution.

Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC).

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4,6-

dimethylpyrimidine-2-thiol hydrochloride, will precipitate out of the solution.

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/350543165_Synthesis_of_46-Dimethylpyrimidine_2-Thiosubstituted_Derivatives_and_Their_Preliminary_Biological_Evaluation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Conditions Product

Acetylacetone

Reaction

Thiourea

Ethanol

HCl (acid catalyst)

Reflux

4,6-Dimethylpyrimidine-2-thiol
Hydrochloride

Cyclocondensation

Click to download full resolution via product page

Figure 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol.

Step 2: S-Alkylation to Yield 2-(Carboxymethylthio)-4,6-
dimethylpyrimidine
The second step involves the nucleophilic substitution of the thiol group with a haloacetic acid,

typically chloroacetic acid or bromoacetic acid. This S-alkylation reaction is a common method

for functionalizing thiopyrimidines.[4]

Reaction Setup: In a suitable solvent such as methanol or dimethylformamide (DMF),

dissolve 4,6-dimethylpyrimidine-2-thiol.
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Base Addition: Add a base, such as sodium methoxide or potassium carbonate, to the

solution to deprotonate the thiol group, forming a more nucleophilic thiolate anion.[4]

Addition of Haloacetic Acid: Slowly add a solution of chloroacetic acid or bromoacetic acid to

the reaction mixture.

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor

the reaction progress using TLC.

Workup and Isolation: Once the reaction is complete, neutralize the mixture with an

appropriate acid. The product may precipitate out of the solution or can be extracted using a

suitable organic solvent.

Purification and Hydration: The crude product can be purified by recrystallization. The use of

an aqueous solvent system during recrystallization can lead to the formation of the

monohydrate.
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Product
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Figure 2: S-Alkylation of 4,6-Dimethylpyrimidine-2-thiol.

Potential Applications and Biological Activity
While specific biological studies on 2-(Carboxymethylthio)-4,6-dimethylpyrimidine
monohydrate are not extensively reported in the public domain, the broader class of 2-thio-

containing pyrimidines exhibits a wide range of biological activities.[5][6] This suggests several

promising avenues for future research into the title compound.

Plant Growth Regulation
A study by Yengoyan et al. (2021) demonstrated that S-substituted derivatives of 4,6-

dimethylpyrimidine-2-thiol possess pronounced plant growth-stimulating activity.[1] This

suggests that 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate could be

investigated as a potential plant growth regulator. The carboxylic acid moiety may enhance its

solubility and uptake by plants.

Antimicrobial and Antifungal Activity
Pyrimidine derivatives are well-known for their antimicrobial and antifungal properties.[2] The

presence of the thioether linkage in the target molecule could contribute to its potential as an

antimicrobial agent. Further screening against a panel of bacteria and fungi is warranted.

Anticancer and Antiviral Potential
The pyrimidine scaffold is a key component in many anticancer and antiviral drugs.[2] The

functional groups present in 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate
could allow it to interact with various biological targets, making it a candidate for anticancer and

antiviral screening.

Enzyme Inhibition
The structural similarity of the carboxymethylthio group to certain biological substrates

suggests that this compound could act as an enzyme inhibitor. For instance, haloacetic acids,

which are structurally related to the carboxymethyl moiety, are known to inhibit glyceraldehyde-

3-phosphate dehydrogenase (GAPDH).[7]
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Analytical Characterization
For a comprehensive understanding and quality control of 2-(Carboxymethylthio)-4,6-
dimethylpyrimidine monohydrate, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the

chemical structure by identifying the different proton and carbon environments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the

exact mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional

groups, such as the carboxylic acid C=O and O-H stretches, and the C-S bond.

Elemental Analysis: This would determine the percentage composition of carbon, hydrogen,

nitrogen, and sulfur, which can be compared against the theoretical values for the

monohydrate.

Melting Point: The melting point is a crucial physical property for assessing the purity of the

compound.

Conclusion and Future Directions
2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate is a readily synthesizable

compound with a scaffold that is prevalent in biologically active molecules. While specific

research on this particular derivative is limited, the known activities of related compounds

suggest its potential in agriculture and medicine. Future research should focus on the full

characterization of this compound, a thorough investigation of its biological activities through in

vitro and in vivo screening, and structure-activity relationship (SAR) studies to optimize its

potential therapeutic or agricultural applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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